(E)-Methyl 4-(3-fluorophenyl)but-3-enoate
Description
Structural Context and Nomenclature of Fluorinated Butenoate Esters
The structure of (E)-Methyl 4-(3-fluorophenyl)but-3-enoate is characterized by a methyl ester group conjugated with a carbon-carbon double bond, which is, in turn, attached to a 3-fluorophenyl group. The "(E)" designation specifies the stereochemistry of the double bond, where the higher priority substituents on each carbon of the double bond are on opposite sides. In this case, the phenyl ring and the ester group are on opposite sides of the double bond.
The nomenclature of fluorinated butenoate esters follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). The parent chain is the butenoate, with the ester methyl group named as a prefix. The position and identity of the substituent on the phenyl ring are indicated accordingly.
Significance within Contemporary Organic Synthesis
This compound is a valuable intermediate in organic synthesis due to the combined reactivity of its functional groups. The α,β-unsaturated ester moiety serves as a Michael acceptor and a dienophile, while the fluorinated phenyl ring can participate in various cross-coupling reactions.
The presence of a fluorine atom on the phenyl ring significantly influences the electronic properties of the molecule. Fluorine is the most electronegative element, and its electron-withdrawing nature can impact the reactivity of the aromatic ring and the conjugated system. This can affect the rates and regioselectivity of reactions such as electrophilic aromatic substitution and nucleophilic additions to the α,β-unsaturated system. The strong carbon-fluorine bond also imparts increased thermal and metabolic stability to the molecule, a desirable feature in the design of bioactive compounds.
α,β-Unsaturated esters are versatile building blocks in organic synthesis. They are precursors to a wide range of other functional groups and molecular scaffolds. Common transformations involving this moiety include:
Michael Addition: The β-carbon is electrophilic and readily undergoes conjugate addition with nucleophiles.
Diels-Alder Reaction: The double bond can act as a dienophile in cycloaddition reactions.
Reduction: The double bond and the ester group can be selectively reduced.
Epoxidation: The double bond can be converted to an epoxide.
The strategic placement of the fluorine atom in this compound can be exploited to fine-tune the reactivity of these transformations.
Overview of Current Research Landscape and Future Directions Pertaining to this compound
While specific research focused exclusively on this compound is limited in publicly available literature, the broader fields of organofluorine chemistry and the synthesis of α,β-unsaturated esters are highly active areas of investigation. Research on structurally similar compounds, such as fluorinated chalcones and cinnamic acid derivatives, provides insights into the potential applications and future research directions for this molecule. nih.govresearchgate.net
Interactive Table 2: Potential Research Applications of this compound
| Research Area | Potential Application | Rationale |
| Medicinal Chemistry | Synthesis of novel drug candidates | Fluorine substitution can enhance metabolic stability and binding affinity. np-mrd.org The cinnamate (B1238496) scaffold is present in various bioactive natural products. |
| Materials Science | Development of fluorinated polymers and materials | The incorporation of fluorine can impart desirable properties like thermal stability and hydrophobicity. |
| Agrochemicals | Synthesis of new pesticides and herbicides | Fluorinated compounds often exhibit enhanced biological activity. |
| Catalysis | As a substrate in the development of new catalytic methodologies | The dual reactivity of the molecule makes it an interesting candidate for testing new synthetic methods. |
Future research will likely focus on the development of efficient and stereoselective synthetic routes to this compound and its derivatives. A plausible and widely used method for the stereoselective synthesis of (E)-α,β-unsaturated esters is the Horner-Wadsworth-Emmons reaction. This reaction involves the condensation of a phosphonate (B1237965) ylide with an aldehyde, in this case, 3-fluorobenzaldehyde (B1666160) with a suitable phosphonate ester.
Furthermore, exploring the utility of this compound as a building block in the synthesis of complex molecules, particularly those with potential biological activity, is a promising avenue for future investigations. The unique combination of a fluorinated aromatic ring and a reactive α,β-unsaturated ester system positions this compound as a valuable tool for chemists in various disciplines.
Structure
3D Structure
Properties
Molecular Formula |
C11H11FO2 |
|---|---|
Molecular Weight |
194.20 g/mol |
IUPAC Name |
methyl (E)-4-(3-fluorophenyl)but-3-enoate |
InChI |
InChI=1S/C11H11FO2/c1-14-11(13)7-3-5-9-4-2-6-10(12)8-9/h2-6,8H,7H2,1H3/b5-3+ |
InChI Key |
OJJQCIYAZPYLTG-HWKANZROSA-N |
Isomeric SMILES |
COC(=O)C/C=C/C1=CC(=CC=C1)F |
Canonical SMILES |
COC(=O)CC=CC1=CC(=CC=C1)F |
Origin of Product |
United States |
Mechanistic Investigations of Transformations Involving E Methyl 4 3 Fluorophenyl but 3 Enoate and Butenoate Derivatives
Catalytic Reaction Mechanism Elucidation
The study of reaction mechanisms provides fundamental insights into how chemical transformations occur, enabling the optimization of reaction conditions and the design of new synthetic methodologies. For derivatives of butenoic acid, such as (E)-Methyl 4-(3-fluorophenyl)but-3-enoate, both organocatalytic and metal-catalyzed approaches offer powerful tools for their synthesis and functionalization. This section delves into the mechanistic details of these catalytic processes.
N-Heterocyclic carbenes (NHCs) have become a cornerstone of organocatalysis, largely due to their ability to reverse the intrinsic polarity of carbonyl compounds, a concept known as "umpolung". d-nb.infonih.gov In a typical catalytic cycle, a stable carbene is generated in situ from the deprotonation of an azolium salt precursor, such as a thiazolium or triazolium salt. nih.govacs.org This nucleophilic carbene then engages with an electrophilic substrate, like an aldehyde or an enal, to initiate a cascade of transformations. acs.orgnih.gov
The functionalization of the β-carbon in α,β-unsaturated systems like butenoate derivatives represents a key application of NHC catalysis. researchgate.net This process relies on the generation of a homoenolate equivalent, which effectively reverses the normal electrophilic character of the β-carbon, making it nucleophilic and thus activating the β-C−H bond for reaction with electrophiles.
The mechanism commences with the nucleophilic attack of the NHC on the carbonyl carbon of the butenoate substrate (or more commonly, a related α,β-unsaturated aldehyde, or enal). This addition leads to the formation of a key intermediate known as the Breslow intermediate. d-nb.info This species can then tautomerize to generate a homoenolate, a reactive intermediate where the nucleophilic character is relayed to the β-position. This transient homoenolate is a potent nucleophile, capable of reacting with a wide range of electrophiles, leading to the formation of a new C-C or C-heteroatom bond at the β-position. This sequence effectively constitutes a formal activation and functionalization of the β-C−H bond.
| Step | Description | Key Intermediate |
|---|---|---|
| 1 | Nucleophilic attack of NHC on the carbonyl carbon of an α,β-unsaturated substrate. | Initial zwitterionic adduct. |
| 2 | Formation of the Breslow intermediate via proton transfer. d-nb.info | Breslow Intermediate (enaminol). |
| 3 | Tautomerization to generate a nucleophilic species with electron density at the β-carbon. | Homoenolate equivalent. |
| 4 | Reaction of the homoenolate with an electrophile (E+). | β-functionalized intermediate. |
| 5 | Elimination of the NHC catalyst to release the final product. | Final Product & Regenerated NHC. |
The Breslow intermediate is a central player in many NHC-catalyzed reactions. researchgate.netrsc.org First postulated by Ronald Breslow in 1958 for the benzoin (B196080) condensation, this species is an enaminol formed from the addition of an NHC to a carbonyl group. d-nb.infoacs.org For many years, it was considered a putative intermediate due to challenges in its direct observation and isolation. researchgate.netrsc.org However, modern computational and experimental techniques have provided significant insights into its structure and function. researchgate.net
The formation of the Breslow intermediate from the initial zwitterionic NHC-aldehyde adduct is not a simple intramolecular 1,2-proton transfer, which is energetically unfavorable. researchgate.netrsc.org Instead, its formation is often facilitated by other species in the reaction mixture—such as bases, additives, or even the solvent—that assist in the proton transfer. researchgate.netrsc.org In some cases, the reaction product itself can act as a catalyst for this proton shift, a phenomenon known as autocatalysis. nih.gov
Once formed, the Breslow intermediate is the key nucleophilic species, acting as an acyl anion equivalent. researchgate.net Its enaminol structure possesses a high degree of electron density at the exocyclic carbon, which is the original carbonyl carbon. d-nb.info This "umpolung" of reactivity allows it to attack various electrophiles, forming the basis for reactions like the Stetter reaction and benzoin condensation. researchgate.net In the context of β-C-H activation, the electronic properties of the Breslow intermediate facilitate the formation of the extendedly conjugated homoenolate, which is the active nucleophile for β-functionalization. researchgate.net
Palladium catalysis is a versatile and powerful method for forming carbon-carbon and carbon-heteroatom bonds. bohrium.com Transformations involving butenoate derivatives can proceed through various catalytic cycles, most commonly involving Pd(0)/Pd(II) or Pd(II)/Pd(IV) redox pathways. bohrium.com These reactions, such as the Heck reaction, enable the direct arylation or vinylation of the alkene moiety. organic-chemistry.org
A common mechanistic pathway in palladium catalysis is the oxidative Heck reaction, which can be used for the direct C-H arylation of 3-butenoic acid derivatives. organic-chemistry.orgnih.gov This process typically follows a Pd(0)/Pd(II) catalytic cycle.
The key steps involving the alkene are migratory insertion and reductive elimination:
Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (e.g., an aryl bromide) to a Pd(0) complex, forming a Pd(II) species. csbsju.edu
Alkene Coordination : The butenoate substrate, acting as a ligand, coordinates to the palladium(II) center.
Migratory Insertion (Carbopalladation) : The coordinated alkene then inserts into the palladium-carbon bond. youtube.com This step, also known as carbopalladation, forms a new carbon-carbon bond and a palladium-alkyl intermediate. nih.gov For a substrate like this compound, this insertion dictates the regioselectivity of the final product.
Reductive Elimination : This is the final bond-forming step where the two organic fragments on the palladium center are coupled, forming the product and regenerating the catalytically active Pd(0) species. csbsju.edu The reductive elimination step expels the newly formed molecule from the palladium's coordination sphere, allowing the catalyst to re-enter the cycle. nih.govrsc.org
| Catalytic Cycle Step | Palladium Oxidation State Change | Description |
|---|---|---|
| Oxidative Addition | Pd(0) → Pd(II) | An organic halide (R-X) adds to the palladium center. |
| Alkene Insertion | No Change | The butenoate inserts into the Pd-R bond, forming a new C-C bond and a Pd-alkyl intermediate. youtube.comnih.gov |
| Reductive Elimination | Pd(II) → Pd(0) | The organic groups on palladium couple and are eliminated as the final product, regenerating the catalyst. csbsju.edu |
Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂), are frequently employed as oxidants in palladium-catalyzed C-H functionalization reactions. bohrium.commdpi.com Their role is to facilitate a Pd(II)/Pd(IV) catalytic cycle, which provides an alternative mechanistic pathway to the more common Pd(0)/Pd(II) cycle. bohrium.com These reagents are advantageous as they are environmentally benign and easy to handle. mdpi.com
The mechanism involving a hypervalent iodine(III) reagent has been elucidated by DFT calculations and consists of four primary steps: mdpi.comnih.govrsc.org
C–H Bond Activation : The reaction is initiated by the activation of a C–H bond by a Pd(II) complex, often through a concerted metalation-deprotonation (CMD) mechanism, to form a Pd(II)-alkyl intermediate. mdpi.com
Oxidative Addition : The hypervalent iodine(III) reagent (ArIX₂) oxidizes the Pd(II) intermediate. This key step involves the transfer of a ligand (X) from the iodine reagent to the palladium center, forming a five-coordinate Pd(II) complex. nih.govrsc.org A subsequent isomerization triggers electron transfer from the palladium to the iodine, resulting in the formation of a Pd(IV) complex and the reduction of I(III) to I(I). nih.govrsc.org
Reductive Elimination : The resulting Pd(IV) complex is highly reactive and readily undergoes C–O or C–C reductive elimination to form the final product. nih.govrsc.org This step typically has a very low activation barrier. nih.govrsc.org
Catalyst Regeneration : The final step involves the regeneration of the active Pd(II) catalyst, allowing it to participate in subsequent cycles. rsc.org
This pathway is crucial for reactions like the alkoxylation of C(sp³)–H bonds, where the hypervalent iodine reagent acts as both the oxidant and, in some cases, the source of the heteroatom ligand. mdpi.comnih.gov
Metal-Catalyzed Reaction Mechanisms (e.g., Palladium-mediated)
Radical and Photochemical Reaction Mechanisms
Photochemical reactions, initiated by the absorption of light, provide pathways to unique chemical transformations that are often inaccessible through thermal methods. For esters like this compound and its derivatives, these reactions frequently proceed through radical intermediates, leading to a variety of rearranged or cleaved products.
The Photo-Fries rearrangement is a photochemical reaction that converts a phenolic ester into a mixture of ortho- and para-hydroxy aryl ketones. wikipedia.orgsigmaaldrich.com Unlike the thermal Fries rearrangement which typically involves ionic intermediates, the photo-variant proceeds through a free radical mechanism. wikipedia.orgresearchgate.net This transformation is relevant to aryl esters of butenoate derivatives under specific structural configurations.
The generally accepted mechanism involves the following key steps:
Excitation: The ester molecule absorbs a photon, promoting it to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. researchgate.net
Homolytic Cleavage: In the excited state, the ester bond (C-O) undergoes homolytic cleavage. This generates a radical pair, consisting of an acyl radical and a phenoxy radical, which is held together within a "solvent cage". researchgate.net
In-Cage Recombination: The radical pair can recombine within the solvent cage. The acyl radical can attack the aromatic ring of the phenoxy radical at the ortho or para positions. Subsequent tautomerization (keto-enol) yields the final hydroxy aryl ketone products. researchgate.net
Escape and Side Products: The radicals can also diffuse out of the solvent cage. The escaped phenoxy radical may abstract a hydrogen atom from the solvent to form a phenol, while the fate of the acyl radical can vary. researchgate.net
Studies on various substituted phenyl esters indicate that the reaction involves an intramolecular radical mechanism. researchgate.net The efficiency and product distribution (ortho vs. para) can be influenced by factors such as the solvent, the presence of substituents on the aromatic ring, and the stability of the radical intermediates. researchgate.net
| Step | Description | Intermediates |
| 1. Excitation | Absorption of UV light promotes the ester to an excited state (singlet or triplet). | Excited Ester Molecule |
| 2. Homolysis | The excited ester undergoes homolytic cleavage of the C-O bond. | Acyl Radical and Phenoxy Radical (in solvent cage) |
| 3. Recombination | Radicals recombine at the ortho or para position of the phenoxy radical. | Dienone Intermediate |
| 4. Tautomerization | The dienone intermediate tautomerizes to the stable hydroxy aryl ketone. | Ortho- and Para-Hydroxy Aryl Ketone |
| 5. Cage Escape | Radicals diffuse out of the solvent cage, leading to side products like phenols. | Free Acyl and Phenoxy Radicals |
Beyond the Photo-Fries rearrangement, butenoate esters can undergo various other photochemical transformations, many of which are initiated by the formation of free radicals. researchgate.netlibretexts.org The excitation of an ester by light can lead to the homolytic cleavage of different bonds, depending on the molecule's structure and the energy of the light. For instance, photolysis of certain esters can generate alkyl radicals, which can then participate in subsequent reactions like hydrogen abstraction or cyclization. researchgate.net
Key mechanistic features of these photochemical processes include:
Excited States: The initial absorption of a photon creates an electronically excited molecule. The chemical fate of this molecule is determined by the properties of its excited state, such as its energy and lifetime. researchgate.net
Radical Generation: The primary photochemical event is often the cleavage of a bond to form a pair of radicals. libretexts.org For esters, this can be the C-O bond as in the Photo-Fries rearrangement, or other bonds within the molecule.
Reaction Pathways: Once formed, these radical intermediates can undergo a variety of reactions, including recombination, disproportionation, addition to double bonds, or abstraction of atoms from other molecules. The specific pathway taken depends on the reaction conditions and the structure of the radicals.
The study of these mechanisms often involves techniques like laser flash photolysis to detect transient intermediates and electron spin resonance (ESR) spectroscopy to characterize the radical species involved. researchgate.net Understanding these fundamental photochemical pathways is crucial for controlling the outcome of the reactions and designing synthetic strategies.
Origins of Stereochemical Control and Selectivity
In the synthesis of complex molecules, controlling the three-dimensional arrangement of atoms, or stereochemistry, is of paramount importance. For reactions involving butenoate derivatives, achieving high enantio- and diastereoselectivity often depends on subtle energetic differences between competing reaction pathways.
The stereochemical outcome of a reaction is determined at the transition state—the highest energy point along the reaction coordinate. The difference in the free energy (ΔG‡) between the transition states leading to different stereoisomers dictates the selectivity. A lower energy transition state corresponds to a faster reaction rate and the formation of the major product.
Computational chemistry, particularly density functional theory (DFT) calculations, has become an invaluable tool for characterizing these transient structures. researchgate.netnsf.gov By modeling the transition states, researchers can:
Determine the geometry of the interacting molecules.
Identify key stabilizing or destabilizing interactions.
Calculate the energy barriers for different pathways, thereby predicting the stereochemical outcome.
For example, in aldol (B89426) reactions of ester enolates, the relative orientation of the enolate and the aldehyde in the transition state determines whether the syn or anti diastereomer is formed. organic-chemistry.org The geometry of this transition state is often depicted as a six-membered ring (Zimmerman-Traxler model), and its conformation is influenced by steric and electronic factors of the substrates and reagents. organic-chemistry.org Similarly, in catalytic asymmetric reactions, the chiral catalyst binds to the substrate to create a chiral environment, forcing the reaction to proceed through a specific, lower-energy transition state. nih.gov
| Factor Influencing Transition State | Description | Impact on Selectivity |
| Steric Hindrance | Repulsive interactions between bulky groups. | Favors transition states where large groups are far apart. |
| Electronic Effects | Attractive or repulsive forces between electron-rich and electron-poor centers. | Can stabilize specific orientations through orbital overlap or electrostatic interactions. |
| Catalyst/Substrate Geometry | The specific binding mode of a substrate to a chiral catalyst. | Creates a rigid framework that allows approach from only one face. |
| Solvent Effects | Interaction of solvent molecules with the transition state. organic-chemistry.org | Can selectively stabilize one transition state over another through solvation. |
While covalent bonds define the primary structure of a transition state, weak, non-covalent interactions (NCIs) are often the decisive factor in controlling stereoselectivity. mdpi.comresearchgate.net These interactions, though individually weak, can collectively create a significant energy difference (often 1-5 kcal/mol) between diastereomeric transition states, leading to high levels of stereocontrol. nsf.gov
The most important non-covalent interactions in this context include:
Hydrogen Bonding: The interaction between a hydrogen bond donor (e.g., an N-H or O-H group on a catalyst) and an acceptor (e.g., a carbonyl oxygen on the butenoate substrate) can rigidly orient the substrate in the catalyst's chiral pocket. mdpi.com
π-π Stacking: Attractive interactions between aromatic rings. In reactions involving this compound, the fluorophenyl ring could engage in π-π stacking with an aromatic moiety on a catalyst or another reactant, favoring a specific approach. nih.gov
CH-π Interactions: Interactions between a C-H bond and the face of a π-system. These are common and can contribute significantly to the stability of a particular transition state geometry. nsf.gov
van der Waals Forces (Dispersion): These are ubiquitous attractive forces that are particularly important for stabilizing interactions between larger, nonpolar groups. nsf.gov
Computational and experimental studies have demonstrated that ingeniously designed catalytic systems can exploit these weak forces to achieve remarkable levels of chiral recognition and asymmetric induction. nsf.govnih.gov By creating a well-defined network of NCIs, a chiral catalyst can preferentially stabilize the transition state leading to the desired enantiomer, effectively directing the reaction's stereochemical course.
Computational Chemistry and Theoretical Investigations of E Methyl 4 3 Fluorophenyl but 3 Enoate
Intermolecular and Intramolecular Interaction Studies
Theoretical and computational chemistry provide powerful tools to investigate the subtle forces that govern the structure and reactivity of molecules like (E)-Methyl 4-(3-fluorophenyl)but-3-enoate. These methods allow for a detailed examination of non-covalent interactions, which are crucial for understanding crystal packing, molecular recognition, and physical properties.
Quantification of Hydrogen Bonding and Van der Waals Interactions
The stability of molecular assemblies in the solid state is dictated by a complex interplay of intermolecular forces, including hydrogen bonds and van der Waals interactions. Computational models are employed to dissect and quantify these contributions. The total intermolecular interaction energy (E_tot) can be calculated as the sum of four key components: electrostatic (E_ele), polarization (E_pol), dispersion (E_dis), and exchange-repulsion (E_rep) energies. nih.gov
Table 1: Representative Components of Intermolecular Interaction Energies This table illustrates the typical energy components calculated for intermolecular interactions. Values are hypothetical and for illustrative purposes only.
| Interacting Pair | E_ele (kJ/mol) | E_pol (kJ/mol) | E_dis (kJ/mol) | E_rep (kJ/mol) | E_tot (kJ/mol) |
| C-H···O | -25.0 | -6.5 | -60.1 | 45.3 | -46.3 |
| C-H···F | -15.2 | -3.1 | -45.8 | 33.7 | -30.4 |
| π···π stacking | -30.5 | -10.2 | -85.3 | 68.1 | -57.9 |
Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. nih.govmdpi.com The Hirshfeld surface is generated based on the molecule's electron distribution, partitioning the space in a crystal into regions where the electron density contribution from the molecule of interest is greater than that from all other molecules. nih.gov By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify regions of significant intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, highlighting key interactions like hydrogen bonds. nih.gov
Two-dimensional "fingerprint plots" are derived from the Hirshfeld surface, summarizing the frequency of different types of intermolecular contacts. nih.gov These plots display the distance from the surface to the nearest nucleus inside (d_i) versus the distance to the nearest nucleus outside (d_e). For this compound, the primary contacts would involve hydrogen, carbon, oxygen, and fluorine atoms.
Analysis of structurally related fluorophenyl compounds reveals the typical distribution of these contacts. nih.govresearchgate.net H···H contacts usually constitute the largest portion of the Hirshfeld surface due to the abundance of hydrogen atoms on the molecular periphery. nih.govresearchgate.net Contacts involving the fluorine atom, such as F···H, and those involving the ester group, like O···H and C···H, provide specific insights into the directional forces governing the crystal packing. nih.gov
Table 2: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Based on analyses of similar fluorinated organic molecules, this table presents a plausible breakdown of intermolecular contacts. nih.govnih.govresearchgate.net
| Contact Type | Percentage Contribution (%) |
| H···H | 40 - 50 |
| C···H / H···C | 15 - 25 |
| O···H / H···O | 8 - 15 |
| F···H / H···F | 5 - 12 |
| C···C | 3 - 7 |
| Other | < 5 |
Atoms in Molecules (AIM) Theory for Bond Critical Point Characterization
The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a rigorous framework for analyzing the electron density (ρ(r)) to define atomic properties and characterize chemical bonding. wikipedia.orgias.ac.in This theory is based on the topological analysis of the electron density, where critical points (points where the gradient of the electron density is zero) are located and classified. ias.ac.in
A bond critical point (BCP), denoted as a (3, -1) critical point, is found between any two atoms that are considered to be linked by a chemical bond, including both covalent and non-covalent interactions. ias.ac.inwiley-vch.de The properties of the electron density at the BCP offer profound insights into the nature of the interaction. Two key parameters are the electron density itself, ρ(r), and its Laplacian, ∇²ρ(r). researchgate.net
The magnitude of ρ(r) at the BCP correlates with the strength of the bond. The sign of the Laplacian, ∇²ρ(r), distinguishes between different types of interactions. A negative ∇²ρ(r) indicates a concentration of electron density, characteristic of shared interactions (covalent bonds). A positive ∇²ρ(r) signifies a depletion of electron density, typical of closed-shell interactions, which include hydrogen bonds, van der Waals forces, and ionic bonds. researchgate.net By applying AIM theory, one could precisely characterize the covalent bonds within the this compound molecule as well as the weaker C-H···O and C-H···F intermolecular interactions that stabilize its crystal structure.
Table 3: AIM Criteria for Characterization of Interactions at the Bond Critical Point (BCP) This table outlines the general criteria used in AIM theory to classify chemical interactions based on topological analysis of the electron density. researchgate.net
| Interaction Type | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) |
| Covalent (Shared) | Large (> 0.2) | < 0 |
| Polar Covalent | Intermediate (0.1 - 0.3) | ~ 0 or slightly positive |
| Hydrogen Bond | Small (0.002 - 0.04) | > 0 |
| Van der Waals | Very Small (< 0.01) | > 0 |
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is indispensable for elucidating the mechanisms of chemical reactions, providing insights that are often inaccessible through experimental means alone. For a molecule like this compound, theoretical investigations can map out potential reaction pathways, identify key transition states, and predict the energetic feasibility and stereochemical outcome of transformations.
Potential Energy Surface Scans for Reaction Coordinates
A potential energy surface (PES) is a mathematical landscape that relates the energy of a molecule or a system of molecules to its geometry. researchgate.net By systematically changing specific geometric parameters, such as bond lengths, bond angles, or dihedral angles—a process known as a PES scan—chemists can explore the energetic changes that occur during a chemical reaction. skku.eduq-chem.com This allows for the identification of energy minima, which correspond to stable reactants, intermediates, and products, and saddle points, which represent transition states. researchgate.net
For reactions involving this compound, such as addition to the double bond or substitution at the phenyl ring, a PES scan would be performed along a defined reaction coordinate. The reaction coordinate is the path of lowest energy connecting reactants to products. skku.edu For example, to study an electrophilic addition, the distance between the electrophile and one of the carbon atoms of the C=C double bond could be systematically decreased, while allowing all other geometric parameters to relax to their lowest energy arrangement at each step. skku.edu The resulting energy profile reveals the activation energy barrier—the energy difference between the reactants and the transition state—which is a critical factor in determining the reaction rate. researchgate.net
Prediction of Stereoselectivity and Kinetic Parameters
The detailed information obtained from potential energy surface scans is fundamental to predicting the selectivity and kinetics of a reaction. When a reaction can proceed through multiple pathways to yield different stereoisomers (e.g., enantiomers or diastereomers), computational modeling can determine which pathway is energetically favored.
By locating the transition states for each competing pathway, their respective activation energies (ΔG‡) can be calculated. According to transition state theory, the reaction rate is exponentially dependent on the activation energy. The pathway with the lower activation energy will proceed faster and thus the corresponding product will be formed in greater abundance. The ratio of products can be predicted from the difference in the free energies of the transition states (ΔΔG‡). This allows for a quantitative prediction of the stereoselectivity of a reaction. For this compound, this could be applied to predict the facial selectivity of addition reactions to the double bond or the regioselectivity of reactions on the aromatic ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
